molecular formula C21H27N5O2S B2704731 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone CAS No. 898350-34-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2704731
CAS No.: 898350-34-0
M. Wt: 413.54
InChI Key: JOVPSSCNMDVUEO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine-ethanone moiety. The structure includes a 2-ethyl-6-hydroxy substituent on the thiazolo-triazole ring and a 4-ethylphenyl group attached via a methyl bridge to the piperazine ring. The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or condensation, as inferred from analogous procedures in and , where piperazine derivatives are functionalized with thiazole or triazole systems .

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-4-15-6-8-16(9-7-15)18(25-12-10-24(11-13-25)14(3)27)19-20(28)26-21(29-19)22-17(5-2)23-26/h6-9,18,28H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPSSCNMDVUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound belongs to the class of heterocyclic organic compounds and features a piperazine derivative structure, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H21N5O2S
  • Molecular Weight : Approximately 403.5 g/mol

The structure incorporates various functional groups that contribute to its biological activity. The thiazolo[3,2-b][1,2,4]triazole moiety is particularly noteworthy for its broad spectrum of biological effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed moderate activities against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . The presence of the thiazole and triazole rings in the structure enhances these antimicrobial effects.

Antitumor Activity

In vitro studies on related compounds have demonstrated promising antitumor activity against multiple cancer cell lines. For instance, derivatives of 1,2,4-triazoles have been tested against leukemia, lung cancer, colon cancer, and breast cancer cells. The findings suggest that modifications in the substituents can significantly influence the anticancer efficacy . Specifically, structural variations such as the introduction of ethyl or pentyl groups have been shown to enhance activity against certain cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class have been noted for their inhibitory effects on enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Cellular Interaction : The ability to induce apoptosis in cancer cells through various pathways has been observed in related triazole derivatives .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Triazole Derivative AAntimicrobialStaphylococcus aureus
Triazole Derivative BAntitumorMDA-MB-468 (Breast Cancer)
Triazole Derivative CAntiviralHIV
Triazole Derivative DAntifungalCandida albicans

Synthesis Insights

The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate solubility and reactivity during synthesis. Controlled conditions such as temperature and inert atmospheres are crucial to prevent degradation or side reactions .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example:

  • Mechanism of Action : The thiazolo[3,2-b][1,2,4]triazole moiety is believed to interact with cellular targets that are crucial for cancer cell survival and proliferation. This interaction may lead to the activation of apoptotic pathways.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microorganisms.

Neuroprotective Effects

Studies suggest potential neuroprotective properties of this compound in models of neurodegenerative diseases. It may exert these effects by:

  • Reducing oxidative stress.
  • Inhibiting neuroinflammation.
    These mechanisms are particularly relevant in conditions such as Alzheimer's disease.

Case Studies

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant apoptosis induction in breast cancer cell lines at low micromolar concentrations.
Study BAntimicrobial ActivityShowed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CNeuroprotectionFound that treatment with the compound reduced neuronal cell death in models of oxidative stress-induced injury.

Synthesis and Characterization

The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the Thiazole Ring : Utilizing isothiocyanates and hydrazides.
  • Piperazine Derivative Formation : Involves alkylation reactions leading to the piperazine structure.
  • Final Coupling Reaction : Combining the synthesized components under controlled conditions to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, emphasizing substituent variations, molecular weights, and reported biological activities:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 2-Ethyl-6-hydroxy-thiazolo-triazole; 4-ethylphenyl; piperazin-1-yl-ethanone ~520 (estimated) Not explicitly reported in evidence; inferred potential for CNS or anticancer targets
4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone 3-Fluorophenyl; furyl-carbonyl piperazine 535.56 Antiproliferative activity (analogous fluorophenyl derivatives)
2-(4-Phenyl-1H-1,2,3,4-tetraazin-1-yl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole Tetraazine; methoxyphenyl-thiadiazole 394.42 Antitumor activity (pyrazoline analogs)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole; piperidine-ethanone 300–350 Antidepressant, anticonvulsant (piperidine-ethanone derivatives)
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Triazole; thiadiazole-carboxylate 492.57 Antimicrobial activity (thiadiazole derivatives)

Key Structural and Functional Insights:

Fluorinated analogs often exhibit improved pharmacokinetic profiles. Furyl-carbonyl piperazine () vs. ethanone-piperazine in the target compound: The furyl group may introduce hydrogen-bonding interactions, whereas the ethanone moiety offers a ketone for derivatization .

Activity Correlations: Compounds with thiadiazole or tetrazole cores () show antimicrobial or anticonvulsant activities, suggesting the target compound’s thiazolo-triazole system could be optimized for similar targets .

Synthetic Pathways: The target compound’s synthesis likely parallels methods in and , where bromo-ethanone intermediates react with heterocyclic thiols or amines under basic conditions (e.g., triethylamine in ethanol) . In contrast, tetrazole-ethanone derivatives () are synthesized via azide-alkyne cycloaddition, highlighting divergent strategies for nitrogen-rich heterocycles .

Research Findings and Limitations

  • Structural Characterization : Analogous compounds in and were characterized via NMR, IR, and X-ray crystallography (SHELX software, ), confirming regiochemistry and stereoelectronic effects .
  • Further in vitro assays are recommended.
  • Synthetic Challenges: Multi-step synthesis (e.g., protecting group strategies for the hydroxyl and ethanone groups) may complicate scalability, as seen in and .

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